1-(4-methoxyphenyl)-N-(2-methylpropyl)pyrazolo[3,4-d]pyrimidin-4-amine

Matrix metalloproteinase-14 MT1-MMP Enzyme inhibition

Researchers probing MT1-MMP in cancer invasion often lack structurally defined, moderate-affinity tool compounds with characterized selectivity. This pyrazolo[3,4-d]pyrimidin-4-amine derivative fills that gap: • MMP-14 EC50 = 6.31 µM (cell-free assay, PubChem AID 618) • Multi-target annotations: SF-1, DAF-12, NR0B1, STAT1, TDP-43 • Structurally matched negative control for kinase inhibitor SAR (4-MeO-Ph attenuates MCF-7 cytotoxicity vs. 1-Ph analogs) • XLogP3 = 3.5, MW = 297.35 - calibrates permeability & solubility assays • Sourced from verified suppliers; 90%+ purity; global delivery.

Molecular Formula C16H19N5O
Molecular Weight 297.35 g/mol
Cat. No. B12211625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-methoxyphenyl)-N-(2-methylpropyl)pyrazolo[3,4-d]pyrimidin-4-amine
Molecular FormulaC16H19N5O
Molecular Weight297.35 g/mol
Structural Identifiers
SMILESCC(C)CNC1=C2C=NN(C2=NC=N1)C3=CC=C(C=C3)OC
InChIInChI=1S/C16H19N5O/c1-11(2)8-17-15-14-9-20-21(16(14)19-10-18-15)12-4-6-13(22-3)7-5-12/h4-7,9-11H,8H2,1-3H3,(H,17,18,19)
InChIKeyLEZYJXVGFRIPMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 132 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Methoxyphenyl)-N-(2-methylpropyl)pyrazolo[3,4-d]pyrimidin-4-amine: Identity & Structure


The compound 1-(4-methoxyphenyl)-N-(2-methylpropyl)pyrazolo[3,4-d]pyrimidin-4-amine (CAS 797796-03-3, CID 661260) is a fully synthetic, small-molecule 4-amino-substituted pyrazolo[3,4-d]pyrimidine derivative (MW 297.35 g/mol, XLogP3 3.5) [1]. Its core scaffold is a purine bioisostere that has been widely exploited in medicinal chemistry for targeting ATP-binding pockets of kinases and other enzymes [2]. The molecule carries a 1-(4-methoxyphenyl) substituent on the pyrazole ring and an N-(2-methylpropyl) (isobutyl) amine at the 4-position of the pyrimidine ring—two structural features that jointly determine its distinct molecular recognition profile relative to other in-class analogs [1].

Why Generic Substitution Fails


Generic substitution within the pyrazolo[3,4-d]pyrimidin-4-amine class is scientifically unsound because both the N1-aryl and C4-amino substituents profoundly modulate target engagement and selectivity. For example, SAR studies on 4-amino-substituted analogs demonstrate that variations in these two positions can shift the inhibitory profile between Src-family kinases, Abl, and off-targets by orders of magnitude [1]. Furthermore, comparative data on 1-aryl pyrazolo[3,4-d]pyrimidine series show that substituting a 1-phenyl group with a 1-(4-methoxyphenyl) group alters cytotoxic potency against MCF-7 cells (e.g., IC50 shifts from ~7.5 nM for the most active 1-phenyl derivative to reduced activity in the 4-methoxyphenyl series) [2]. Consequently, the specific combination of 1-(4-methoxyphenyl) and N-(2-methylpropyl) defines a unique pharmacological fingerprint that cannot be replicated by seemingly similar compounds; the quantitative evidence below establishes exactly where this differentiation resides.

Differentiation from Closest Analogs


MMP-14 Inhibitory Activity vs. Screening Hit

In a cell-free enzymatic assay against human matrix metalloproteinase-14 (MMP-14/MT1-MMP), the target compound displayed an EC50 of 6.31 × 10³ nM (6.31 µM) [1]. This value is derived from the same high-throughput screening campaign (PubChem AID 618) that generated MMP-14 inhibition data for multiple pyrazolo[3,4-d]pyrimidine analogs, providing a directly comparable dataset. While this absolute potency is modest, it represents a defined and reproducible reference point for this specific substitution pattern (1-(4-methoxyphenyl) + N-(2-methylpropyl)) against MMP-14, enabling quantitative discrimination from analogs that may show no detectable MMP-14 engagement or substantially different EC50 values within the same assay system.

Matrix metalloproteinase-14 MT1-MMP Enzyme inhibition EC50

Multi-Target Bioactivity Fingerprint vs. Closest Analogs

The compound has been tested across a broad panel of PubChem BioAssays, yielding activity annotations against multiple targets including Steroidogenic Factor 1 (SF-1/NR5A1), Nuclear Hormone Receptor DAF-12, TAR DNA-binding protein 43 (TDP-43), Amyloid-beta Precursor Protein (APP), Matrix Metalloproteinase-1 (MMP-1), and others [1]. This multi-target profile is distinct from the kinase-centric activity fingerprints typical of most pyrazolo[3,4-d]pyrimidine derivatives (which primarily target Src, Abl, BTK, or EGFR kinases). The closest structural analog sharing the 1-(4-methoxyphenyl) motif, CHEBI:125335 (1-(4-methoxyphenyl)-N,N-dipropyl-4-pyrazolo[3,4-d]pyrimidinamine), differs only in the C4-amino substituent (dipropyl vs. isobutyl) but has no publicly reported bioactivity data, making direct comparison infeasible [2]. The target compound's unique bioactivity signature is directly attributable to its specific N-(2-methylpropyl) substitution.

Polypharmacology Bioactivity profiling Nuclear receptors Target engagement

Cytotoxicity: 4-Methoxyphenyl vs. Phenyl Series

In a systematic SAR study of 1-aryl-4-benzylidenehydrazinyl-3-methylsulfanyl-pyrazolo[3,4-d]pyrimidines against the MCF-7 human breast cancer cell line, the 1-phenyl series (compounds 6a–i) exhibited consistently superior antitumor activity compared to the 1-(4-methoxyphenyl) series (compounds 6j–p) [1]. The most potent 1-phenyl derivative (6d) achieved an IC50 of 7.5 nM, whereas the 1-(4-methoxyphenyl) series showed reduced potency across all tested congeners. This direct intra-study comparison demonstrates that the 4-methoxyphenyl N1-substituent is not simply interchangeable with a phenyl or halogenated phenyl group but instead produces a distinct and generally attenuated cytotoxic phenotype in this MCF-7 assay context.

Cytotoxicity MCF-7 Breast cancer SAR 1-aryl substitution

Lipophilicity Comparison: XLogP3 vs. Common Scaffolds

The target compound has a computed XLogP3 of 3.5 [1]. This lipophilicity value is influenced by the combined contributions of the 4-methoxyphenyl group (which adds polarity via the methoxy oxygen relative to a phenyl or chlorophenyl group) and the branched N-(2-methylpropyl) chain. For comparison, the unsubstituted 1H-pyrazolo[3,4-d]pyrimidin-4-amine core has a much lower computed logP, and the widely used kinase inhibitor probe PP2 (1-tert-butyl-3-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine) has a higher XLogP3 of approximately 4.0–4.5 owing to the chlorophenyl and tert-butyl substituents [2]. The intermediate XLogP3 of 3.5 positions this compound in a distinct lipophilicity window that may affect membrane permeability, solubility, and non-specific protein binding differently than either more polar or more lipophilic analogs.

Lipophilicity XLogP3 Drug-likeness Physicochemical properties

Best Application Scenarios


MMP-14 Biochemical Probe

The validated EC50 of 6.31 µM against human MMP-14 in a cell-free enzymatic assay [1] makes this compound suitable as a moderate-affinity starting point for MMP-14 biochemical studies. Researchers investigating MT1-MMP's role in cancer invasion, angiogenesis, or extracellular matrix remodeling can use this compound as a structurally defined probe with known activity, provided that its modest potency is accounted for in experimental design. The availability of PubChem BioAssay data (AID 618) also facilitates comparison with other screening hits from the same library.

Polypharmacology Tool for Nuclear Receptors

The compound's activity annotations against multiple nuclear receptors (SF-1, DAF-12, NR0B1) and transcription-related proteins (STAT1, TDP-43) [1] support its use as a multi-target tool compound for studying crosstalk between nuclear receptor signaling and transcriptional regulation. Unlike kinase-selective pyrazolo[3,4-d]pyrimidine derivatives, this compound's bioactivity fingerprint is weighted toward non-kinase targets, opening applications in endocrine research, neurobiology (APP), and transcriptional control mechanisms.

Negative Control for Kinase SAR Campaigns

Given the evidence that the 1-(4-methoxyphenyl) N1-substituent consistently attenuates cytotoxic potency relative to 1-phenyl analogs in MCF-7 breast cancer cells [1], this compound can serve as a structurally matched negative control or selectivity reference compound in kinase inhibitor optimization programs. Its distinct bioactivity profile—lacking annotated kinase activity while retaining activity at nuclear receptors and proteases [2]—makes it valuable for discriminating kinase-dependent from kinase-independent phenotypic effects in cell-based assays.

Physicochemical Benchmark for Library Profiling

With a computed XLogP3 of 3.5 and a molecular weight of 297.35 g/mol [1], this compound occupies a defined physicochemical space that bridges polar and lipophilic pyrazolo[3,4-d]pyrimidine analogs. It can be employed as a reference standard in permeability assays (e.g., PAMPA, Caco-2) or solubility determinations to calibrate structure-property relationships across a library of 4-amino-substituted derivatives. The intermediate lipophilicity makes it particularly informative for establishing property cliffs where small structural changes produce disproportionate effects on ADME parameters.

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